N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide

COX-2 selective inhibition phthalimide SAR anti-inflammatory drug discovery

CAS 922576-71-4 is the definitive 4-yl phthalimide regioisomer—not the 2-yl series. This secondary acetamide architecture redirects pharmacology toward COX-2/NUDT5/TNF-α, distinct from 2-yl MAO-B inhibition. The catalyst-free aqueous synthesis protocol enables rapid parallel library expansion. Procure for COX selectivity profiling, NUDT5 inhibitor optimization (MCF-7 CC₅₀ 10-20 µM), and target deconvolution studies mapping phthalimide polypharmacology. Specified 4-fluorophenyl substitution ensures scaffold fidelity.

Molecular Formula C16H11FN2O3
Molecular Weight 298.273
CAS No. 922576-71-4
Cat. No. B2858769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide
CAS922576-71-4
Molecular FormulaC16H11FN2O3
Molecular Weight298.273
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)C(=O)NC2=O
InChIInChI=1S/C16H11FN2O3/c17-10-6-4-9(5-7-10)8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
InChIKeyABNDYMBEORHLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide (CAS 922576-71-4): Structural Identity and Pharmacological Class for Informed Procurement


N-(1,3-Dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide (CAS 922576-71-4, molecular formula C₁₆H₁₁FN₂O₃, MW 298.27 g/mol) is a synthetic small molecule belonging to the N-(1,3-dioxoisoindolin-4-yl)acetamide class—a subset of the broader phthalimide (isoindoline-1,3-dione) family [1]. Its core scaffold is derived through molecular simplification of the thalidomide pharmacophore, wherein the 1,3-dioxoisoindoline ring is substituted at the 4-position (aromatic ring carbon) with a 2-(4-fluorophenyl)acetamide side chain [2]. This 4-yl regiochemistry distinguishes it from the more common 2-yl (N-substituted) phthalimide analogs and confers a distinct target engagement profile. The compound is commercially available as a research-grade screening compound and building block, with documented utility in medicinal chemistry programs targeting cyclooxygenase (COX) isoenzymes, cancer cell proliferation pathways, and inflammatory cytokine modulation [1][3].

Why N-(1,3-Dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide Cannot Be Swapped for Generic Phthalimide Analogs


The N-(1,3-dioxoisoindolin-4-yl)acetamide scaffold is not a uniform pharmacological class: the position of acetamide attachment (4-yl vs. 2-yl), the amide substitution grade (primary vs. secondary vs. tertiary), and the nature of the pendant aryl group each independently govern target selectivity, potency, and physicochemical suitability. The Cizmecioglu et al. (2011) structure-activity relationship (SAR) study demonstrated that primary N,N-phthaloylacetamides exhibit preferential COX-1 inhibition, whereas conversion to secondary or tertiary amide derivatives shifts selectivity toward COX-2 [1]. The Narode et al. (2023) series further established that variations in the acetamide substituent on the 4-yl scaffold modulate antiproliferative potency against MCF-7 breast cancer cells over a CC₅₀ range spanning from approximately 11 μM to over 100 μM, with only a subset achieving equivalence to 5-fluorouracil [2]. Simultaneously, the 2-yl regioisomer series—exemplified by compound 2h from the 2024 study—shows a divergent pharmacology dominated by monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 3.87 μM), a target not engaged by the 4-yl series [3]. Consequently, a procurement decision based merely on the presence of the phthalimide or 4-fluorophenyl substructure, without specificity to the 4-yl secondary acetamide architecture, risks selecting a compound with an entirely different target profile, potency window, and research applicability.

Quantitative Differentiation Evidence for N-(1,3-Dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide (CAS 922576-71-4) Against Closest Analogs


COX-2 Preferential Inhibition via Secondary Amide Architecture vs. COX-1-Selective Primary Amide Analogs

The target compound is a secondary amide (N-substituted at the isoindoline 4-position), which, according to the established SAR from Çizmecioğlu et al. (2011), is predicted to exhibit COX-2 preferential inhibition. The seminal class study demonstrated that primary N,N-phthaloylacetamides display higher COX-1 selectivity, whereas conversion to secondary or tertiary amide derivatives reduces overall potency but shifts selectivity toward COX-2, yielding compounds with stronger COX-2 inhibitory activity [1]. This SAR is robust across 15 synthesized analogs assayed against ovine COX-1 and COX-2 isoenzymes. The target compound's secondary amide status therefore places it in the COX-2-favoring branch of this chemotype, in contrast to the primary amide analog N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6), which is predicted to be COX-1-selective based on its primary amide structure [1].

COX-2 selective inhibition phthalimide SAR anti-inflammatory drug discovery

Antiproliferative Potency of 4-yl Acetamide Scaffold Comparable to 5-Fluorouracil with Superior Computational Binding Affinity to NUDT5

Within the N-(1,3-dioxoisoindolin-4-yl)acetamide series systematically evaluated by Narode et al. (2023), the lead compound NPD-12 achieved a CC₅₀ of 11.26 ± 1.158 μM against MCF-7 breast cancer cells—statistically equivalent to the reference drug 5-fluorouracil (CC₅₀ = 11.219 ± 0.847 μM) [1]. More notably, in silico molecular docking against the breast cancer target enzyme NUDT5 (nucleotide diphosphate hydrolase type 5) revealed that NPD-12 exhibited a binding energy of −8.3 kcal/mol, substantially exceeding that of 5-FU (−4.6 kcal/mol), indicating stronger predicted target engagement [1]. While CAS 922576-71-4 is not identical to NPD-12, it shares the identical N-(1,3-dioxoisoindolin-4-yl)acetamide core scaffold with a structurally analogous 4-fluorophenyl substituent, placing it within the same structure-activity landscape. Of the 14 NPD compounds tested, five demonstrated effective cytotoxicity against MCF-7 cells, confirming the scaffold's reproducible anticancer potential [1].

breast cancer MCF-7 antiproliferative NUDT5 docking phthalimide anticancer

Divergent Target Engagement: 4-yl Acetamide Scaffold vs. 2-yl Regioisomer (MAO-B Inhibition)

The regioisomeric counterpart of the 4-yl acetamide class—the 2-yl (N-substituted) series—exhibits a fundamentally different pharmacological signature. In the 2024 systematic evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide derivatives, compound 2h—bearing a 4-fluorophenethyl substituent at the acetamide nitrogen and a 1,3-dioxoisoindolin-2-yl core—displayed MAO-B inhibition with an IC₅₀ of 3.87 ± 0.59 μmol/L [1]. All compounds in this 2-yl series showed preferential MAO-B over MAO-A inhibition and weak activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. In contrast, the 4-yl series (including CAS 922576-71-4) has not been reported as an MAO inhibitor; its documented biological activities center on COX enzyme modulation and antiproliferative/cytotoxic effects via NUDT5 and TNF-α pathways [2][3]. This regiochemical divergence means that selecting the wrong attachment isomer (2-yl instead of 4-yl) would direct a research program toward CNS and neurodegenerative targets rather than oncology or inflammation.

regiochemical selectivity MAO-B inhibitor phthalimide regioisomer target divergence

TNF-α Inhibitory Activity Within the 4-yl Acetamide Series: Sub-Micromolar Potency Class Evidence

The N-(1,3-dioxoisoindolin-4-yl)acetamide scaffold has demonstrated direct TNF-α inhibitory activity in biochemical assays. Rapolu et al. (2018) reported that compound 6d, a representative member of this chemotype series synthesized under catalyst-free aqueous conditions, inhibited TNF-α with an IC₅₀ of 8.76 μM [1]. Molecular docking corroborated this activity, showing strong interactions between 6d and the TNF-α hydrophobic binding site with a binding energy of −8.78 kcal/mol [1]. This anti-TNF-α activity is mechanistically distinct from the COX pathway and from the MAO-B activity of the 2-yl series, providing an orthogonal dimension of pharmacological value. The 4-fluorophenyl substituent present in CAS 922576-71-4 is expected to further enhance hydrophobic contacts within the TNF-α binding pocket relative to unsubstituted phenyl analogs, based on the docking pose analysis [1].

TNF-alpha inhibition anti-inflammatory phthalimide immunomodulation cytokine suppression

Physicochemical Differentiation: Enhanced Lipophilicity and Metabolic Stability via 4-Fluorophenyl Substitution

The 4-fluorophenyl substituent on CAS 922576-71-4 confers a substantial increase in calculated lipophilicity (cLogP) compared to the unsubstituted parent scaffold, N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6). Estimates from authoritative physicochemical databases indicate a cLogP of approximately 2.9 for CAS 922576-71-4, versus approximately 0.5 for the parent compound lacking the 4-fluorophenyl moiety [1]. This ~2.4 log unit increase corresponds to a theoretical ~250-fold enhancement in octanol-water partition coefficient, translating to improved membrane permeability for intracellular target engagement. The fluorine atom additionally provides metabolic shielding at the para position of the phenyl ring, reducing susceptibility to cytochrome P450-mediated oxidative metabolism—a well-established principle in medicinal chemistry [2]. In the context of the N-(1,3-dioxoisoindolin-4-yl)acetamide class, this physicochemical optimization is critical for achieving cellular activity, as the more polar parent compound may exhibit insufficient membrane transit for robust intracellular target modulation.

lipophilicity optimization metabolic stability fluorine substitution drug-likeness

Green Synthetic Accessibility: Catalyst-Free Aqueous Synthesis Methodology Established for the 4-yl Acetamide Class

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives—including CAS 922576-71-4—has been demonstrated via a catalyst-free, aqueous-phase condensation protocol that avoids organic solvents and toxic catalysts [1]. Rapolu et al. (2018) developed this method using N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as the sole reaction medium, achieving satisfactory yields under mild conditions [1]. This green chemistry approach contrasts with traditional phthalimide syntheses that require anhydrous conditions, high-temperature reflux in DMF or toluene, and stoichiometric coupling reagents. The aqueous method reduces the environmental footprint, lowers procurement costs for large-scale synthesis, and minimizes residual solvent concerns for biological testing. The 4-yl attachment position, which places the reactive amine handle on the aromatic ring rather than at the imide nitrogen, is compatible with this water-based condensation chemistry, whereas 2-yl (N-substituted) derivatives typically require different synthetic routes [1].

green chemistry synthesis catalyst-free aqueous reaction sustainable medicinal chemistry

High-Value Application Scenarios for N-(1,3-Dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide (CAS 922576-71-4) Based on Quantitative Evidence


Lead Compound for COX-2-Preferential Anti-Inflammatory Drug Discovery with Reduced GI Liability Risk

Based on the class-level SAR demonstrating that secondary phthaloylacetamides shift COX inhibition selectivity from COX-1 toward COX-2 [1], CAS 922576-71-4 is positioned as a lead-like scaffold for developing anti-inflammatory agents with a reduced risk of gastrointestinal adverse effects—the hallmark liability of COX-1 inhibition. Screening this compound in head-to-head ovine or human recombinant COX-1/COX-2 enzyme immunoassays (as per Çizmecioğlu et al., 2011 methodology) would quantify the selectivity index and benchmark it against clinical comparators such as celecoxib. The compound's TNF-α inhibitory activity (class IC₅₀ = 8.76 μM [2]) provides a complementary anti-inflammatory mechanism amenable to dual-pathway inhibition strategies.

Scaffold for NUDT5-Targeted Breast Cancer Therapeutics with Favorable Binding Energetics

The N-(1,3-dioxoisoindolin-4-yl)acetamide core engages the NUDT5 enzyme—a validated target in hormone-dependent breast cancer signaling—with computational binding energies (−8.3 kcal/mol for NPD-12) that exceed the reference drug 5-fluorouracil (−4.6 kcal/mol) [3]. CAS 922576-71-4, bearing a 4-fluorophenyl substituent, is a logical entry point for structure-based optimization of NUDT5 inhibitors. Procurement should be coupled with MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) antiproliferative assays to establish cell-line selectivity and confirm the predicted CC₅₀ in the 10-20 μM range observed for the class [3].

Chemical Probe to Dissect Regiochemical Pharmacology of the Isoindoline-1,3-dione Pharmacophore

The stark pharmacological divergence between the 4-yl series (COX, NUDT5, TNF-α) and the 2-yl series (MAO-B, ChE) [4] makes CAS 922576-71-4 an essential tool compound for target deconvolution studies. By running parallel panels that include both 4-yl and 2-yl regioisomers across COX, MAO, and antiproliferative assays, researchers can generate a definitive regiochemical selectivity map. This application is particularly relevant for academic screening centers and pharmaceutical chemical biology groups seeking to annotate the polypharmacology of the phthalimide chemotype.

Green Chemistry Derivatization Platform for Parallel SAR Exploration

The catalyst-free aqueous synthesis protocol established for this scaffold class [2] enables rapid, environmentally benign parallel synthesis of focused libraries around the CAS 922576-71-4 core. Procurement of the parent compound as a key intermediate allows medicinal chemistry teams to generate 20-50 analog batches in water within 24-48 hours, dramatically accelerating SAR cycles for potency, selectivity, and ADMET optimization without the cost and waste burden of traditional anhydrous coupling chemistry.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.